5-isopropyl-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole 5-isopropyl-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17889245
InChI: InChI=1S/C13H14N2S/c1-4-7-15-12(10(2)3)9-11(14-15)13-6-5-8-16-13/h1,5-6,8-10H,7H2,2-3H3
SMILES:
Molecular Formula: C13H14N2S
Molecular Weight: 230.33 g/mol

5-isopropyl-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole

CAS No.:

Cat. No.: VC17889245

Molecular Formula: C13H14N2S

Molecular Weight: 230.33 g/mol

* For research use only. Not for human or veterinary use.

5-isopropyl-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole -

Specification

Molecular Formula C13H14N2S
Molecular Weight 230.33 g/mol
IUPAC Name 5-propan-2-yl-1-prop-2-ynyl-3-thiophen-2-ylpyrazole
Standard InChI InChI=1S/C13H14N2S/c1-4-7-15-12(10(2)3)9-11(14-15)13-6-5-8-16-13/h1,5-6,8-10H,7H2,2-3H3
Standard InChI Key IVIDUAGZLJQQSE-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=CC(=NN1CC#C)C2=CC=CS2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted at the 1-, 3-, and 5-positions. Key features include:

  • 1-position: A propargyl group (CH2CCH\text{CH}_2\text{C}\equiv\text{CH}), introducing alkyne functionality.

  • 3-position: A thiophen-2-yl group, contributing aromaticity and sulfur-based reactivity.

  • 5-position: An isopropyl group (CH(CH3)2\text{CH}(\text{CH}_3)_2), enhancing steric bulk and lipophilicity.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC13H14N2S\text{C}_{13}\text{H}_{14}\text{N}_2\text{S}
Molecular Weight230.33 g/mol
IUPAC Name5-isopropyl-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole
SMILESCC(C)C1=CC(=NN1CC#C)C2=CSC=C2
InChI KeyIVIDUAGZLJQQSE-UHFFFAOYSA-N
SolubilitySoluble in ethanol, dichloromethane
Purity≥95% (typical commercial grade)

The thiophene moiety enhances electron-richness, facilitating π-π stacking interactions, while the alkyne group offers sites for click chemistry or cross-coupling reactions .

Synthesis and Optimization

Synthetic Pathways

The synthesis of 5-isopropyl-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole involves sequential condensation and functionalization steps:

  • Precursor Preparation:

    • Isopropyl hydrazine reacts with a ketone precursor (e.g., 3-thiophen-2-yl-1H-pyrazole-5-carbaldehyde) under acidic conditions to form the pyrazole core.

    • Propargyl bromide is introduced via nucleophilic substitution to attach the alkyne group at the 1-position.

  • Reaction Conditions:

    • Solvents: Ethanol or dichloromethane.

    • Catalysts: Triethylamine or potassium carbonate to deprotonate intermediates.

    • Temperature: 60–80°C for 12–24 hours.

  • Purification:

    • Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol yields the pure product.

Table 2: Representative Synthesis Parameters

ParameterDetail
Starting MaterialsIsopropyl hydrazine, propargyl bromide
SolventDichloromethane
CatalystTriethylamine
Reaction Time18 hours
Yield65–75%

Chemical Reactivity and Functionalization

Reactivity Profiles

The compound’s reactivity is governed by its three distinct functional groups:

  • Pyrazole Ring:

    • Undergoes electrophilic substitution at the 4-position due to electron-donating effects of the thiophene and isopropyl groups .

    • Resistant to oxidation, enhancing stability in biological environments.

  • Alkyne Group:

    • Participates in Huisgen cycloaddition (click chemistry) with azides to form triazoles.

    • Susceptible to Sonogashira coupling with aryl halides for carbon-carbon bond formation.

  • Thiophene Moiety:

    • Electrophilic substitution (e.g., sulfonation, nitration) occurs at the 5-position of the thiophene ring .

Applications in Materials Science

Coordination Polymers and MOFs

The compound’s nitrogen and sulfur atoms act as ligands for transition metals (e.g., Cu(II), Zn(II)), forming metal-organic frameworks (MOFs) with applications in gas storage and catalysis.

Organic Electronics

Thiophene-containing derivatives are employed in organic semiconductors due to their charge-carrier mobility. This compound could serve as a building block for π-conjugated polymers .

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